benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Brand Name: Vulcanchem
CAS No.: 625369-86-0
VCID: VC21474416
InChI: InChI=1S/C20H13F3N2O3S/c21-20(22,23)15-9-16(17-7-4-8-27-17)25-19(14(15)10-24)29-12-18(26)28-11-13-5-2-1-3-6-13/h1-9H,11-12H2
SMILES: C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C#N
Molecular Formula: C20H13F3N2O3S
Molecular Weight: 418.4g/mol

benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate

CAS No.: 625369-86-0

Cat. No.: VC21474416

Molecular Formula: C20H13F3N2O3S

Molecular Weight: 418.4g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate - 625369-86-0

Specification

CAS No. 625369-86-0
Molecular Formula C20H13F3N2O3S
Molecular Weight 418.4g/mol
IUPAC Name benzyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Standard InChI InChI=1S/C20H13F3N2O3S/c21-20(22,23)15-9-16(17-7-4-8-27-17)25-19(14(15)10-24)29-12-18(26)28-11-13-5-2-1-3-6-13/h1-9H,11-12H2
Standard InChI Key ZXAIAHDQZHWTIY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C#N
Canonical SMILES C1=CC=C(C=C1)COC(=O)CSC2=C(C(=CC(=N2)C3=CC=CO3)C(F)(F)F)C#N

Introduction

Benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate is a complex organic compound featuring a pyridine ring substituted with a cyano group, a furan ring, and a trifluoromethyl group, linked to a benzyl acetate moiety through a sulfanyl bridge. This compound is part of a broader class of molecules that have garnered interest due to their potential applications in pharmaceuticals and materials science.

Synthesis and Preparation

The synthesis of benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate typically involves multi-step reactions, including:

  • Formation of the Pyridine Core: This might involve the condensation of appropriate precursors to form the pyridine ring.

  • Introduction of the Cyano and Trifluoromethyl Groups: These can be added through nucleophilic substitution or cross-coupling reactions.

  • Attachment of the Furan Ring: This could involve a Suzuki-Miyaura coupling or similar method.

  • Formation of the Sulfanyl Linkage: Typically achieved through a nucleophilic substitution reaction.

  • Final Acetylation: To introduce the benzyl acetate moiety.

Potential Applications

While specific applications for benzyl 2-{[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate are not well-documented, compounds with similar structures have been explored for their potential in:

  • Pharmaceuticals: As modulators of biological targets or as intermediates in drug synthesis.

  • Materials Science: For their optical or electronic properties.

Research Findings and Challenges

Research on this compound is limited, but related compounds have shown promise in various fields. Challenges include optimizing synthesis routes for efficiency and yield, as well as fully exploring the compound's biological and material properties.

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